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Compound of Interest

Compound Name:
(6-(Aminomethyl)pyridin-2-

yl)methanol

Cat. No.: B1287189 Get Quote

Introduction: (6-(Aminomethyl)pyridin-2-yl)methanol is a substituted pyridine derivative that

serves as a valuable building block in medicinal chemistry and drug discovery. Its bifunctional

nature, featuring both a primary amine and a primary alcohol, allows for versatile chemical

modifications and the synthesis of a wide range of more complex molecules. Pyridine-

containing compounds are integral to numerous pharmaceuticals due to their ability to form

hydrogen bonds, their water solubility, and their capacity to act as bioisosteres for other

chemical moieties. This technical guide provides an in-depth overview of (6-
(Aminomethyl)pyridin-2-yl)methanol, including its commercial suppliers, physicochemical

properties, a representative synthetic approach, and its potential applications in targeting

biological pathways.

Commercial Suppliers and Physicochemical
Properties
For researchers and drug development professionals, sourcing high-quality starting materials is

paramount. (6-(Aminomethyl)pyridin-2-yl)methanol is available from a variety of commercial

suppliers, with purity specifications suitable for research and development purposes.
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Supplier Purity CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

American

Elements

High and ultra-

high purity forms

(e.g., 99%,

99.9%) available

50501-31-0 C₇H₁₀N₂O 138.17

Synblock ≥ 98% 50501-31-0 C₇H₁₀N₂O 138.17

ChemUniverse 95%

79651-64-2 (for

(6-aminopyridin-

2-yl)methanol)

C₆H₈N₂O 124.14

ChemScene ≥ 98%

82236-58-6 (for

(4-

(Aminomethyl)py

ridin-2-

yl)methanol)

C₇H₁₀N₂O 138.17

Santa Cruz

Biotechnology,

Inc.

Not specified 50501-31-0 C₇H₁₀N₂O 138.17

Dayang Chem

(Hangzhou)

Co.,Ltd.

Not specified 50501-31-0 C₇H₁₀N₂O 138.17

Hefei Hirisun

Pharmatech Co.,

Ltd.

Not specified 50501-31-0 C₇H₁₀N₂O 138.17

Angene

International

Limited

Not specified 50501-31-0 C₇H₁₀N₂O 138.17

Physicochemical Data Summary
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Property Value

CAS Number 50501-31-0

Molecular Formula C₇H₁₀N₂O

Molecular Weight 138.17 g/mol

Boiling Point 276.4 °C at 760 mmHg

Density 1.186 g/cm³

Synthesis and Experimental Protocols
While a specific, detailed protocol for the synthesis of (6-(Aminomethyl)pyridin-2-yl)methanol
is not readily available in the reviewed literature, a general and representative synthetic

approach can be derived from the synthesis of structurally similar pyridine derivatives. The

following is a plausible multi-step synthesis starting from commercially available materials.

Representative Synthetic Scheme

2,6-Lutidine 6-Methyl-2-pyridinemethanol
Oxidation

6-(Bromomethyl)-2-pyridinemethanol
Bromination

6-(Azidomethyl)-2-pyridinemethanol
Azidation

(6-(Aminomethyl)pyridin-2-yl)methanol
Reduction

Click to download full resolution via product page

Caption: Representative synthesis of (6-(Aminomethyl)pyridin-2-yl)methanol.

General Experimental Protocol (Hypothetical)

This protocol is a generalized representation based on standard organic chemistry

transformations and should be optimized for specific laboratory conditions.

Step 1: Oxidation of 2,6-Lutidine to 6-Methyl-2-pyridinemethanol

2,6-Lutidine is selectively oxidized at one of the methyl groups. This can be achieved using

various oxidizing agents, such as selenium dioxide or by microbiological oxidation. The

reaction conditions need to be carefully controlled to favor mono-oxidation.
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Step 2: Bromination of 6-Methyl-2-pyridinemethanol

The remaining methyl group of 6-Methyl-2-pyridinemethanol is subjected to radical

bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical

initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent like carbon tetrachloride.

Step 3: Azidation of 6-(Bromomethyl)-2-pyridinemethanol

The resulting 6-(bromomethyl)-2-pyridinemethanol is then reacted with sodium azide in a

polar aprotic solvent such as dimethylformamide (DMF) to yield 6-(azidomethyl)-2-

pyridinemethanol.

Step 4: Reduction of 6-(Azidomethyl)-2-pyridinemethanol

Finally, the azide group is reduced to a primary amine. This can be accomplished through

various methods, including catalytic hydrogenation (e.g., using H₂ gas and a palladium on

carbon catalyst) or by using reducing agents like lithium aluminum hydride (LiAlH₄) or

triphenylphosphine followed by hydrolysis (Staudinger reduction).

Application in Drug Discovery: Targeting Signaling
Pathways
Substituted pyridinemethanol derivatives are recognized as important scaffolds in the

development of novel therapeutic agents. Their ability to interact with biological targets makes

them attractive for drug discovery programs. For instance, a structurally related compound, a 4-

(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivative, has been identified as a

potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrotic

diseases.

LOXL2 Signaling Pathway and Inhibition

LOXL2 plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix

(ECM). Overactivity of LOXL2 is associated with the progression of fibrosis in various organs.

Small molecule inhibitors targeting LOXL2 can prevent this pathological cross-linking.
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Caption: Inhibition of the LOXL2 pathway by a substituted (aminomethyl)pyridine.

Experimental Workflow for Inhibitor Screening

A typical workflow to identify and characterize inhibitors of a target enzyme like LOXL2 using a

building block such as (6-(aminomethyl)pyridin-2-yl)methanol would involve several key

stages.

Library Synthesis
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Caption: A typical drug discovery workflow utilizing the core scaffold.

Conclusion
(6-(Aminomethyl)pyridin-2-yl)methanol is a versatile and commercially available chemical

building block with significant potential in the field of drug discovery and medicinal chemistry. Its

dual functionality allows for the creation of diverse chemical libraries, which can be screened

for activity against various biological targets. The example of LOXL2 inhibition highlights the

utility of the (aminomethyl)pyridine scaffold in developing novel therapeutics for diseases with
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high unmet medical needs. This guide provides a foundational resource for researchers looking

to incorporate this valuable compound into their research and development programs.

To cite this document: BenchChem. [(6-(Aminomethyl)pyridin-2-yl)methanol: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1287189#6-aminomethyl-pyridin-2-yl-methanol-
commercial-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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